1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro-
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Overview
Description
1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- is a polycyclic aromatic hydrocarbon with a rigid ethano-bridged anthracene backbone. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in organic electronics and supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- typically involves the Diels-Alder reaction of anthracene with ethylene. This reaction forms the ethano-bridged structure, which can then be further functionalized through various chemical reactions . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the anthracene backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and diols. These products can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- has several scientific research applications, including:
Organic Electronics: This compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).
Supramolecular Chemistry: Its rigid structure makes it suitable for constructing supramolecular assemblies and molecular sieves.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- involves its ability to participate in various chemical reactions due to its unique structural properties. The ethano-bridge and dione groups provide reactive sites for oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with molecular targets and pathways in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-9,10-ethanoanthracene: Similar in structure but with methyl groups instead of dione groups.
9,10-Dihydro-9,10-ethanoanthracene: Lacks the dione groups, making it less reactive in certain chemical reactions.
Trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Contains carboxylic acid groups, which provide different reactivity and applications.
Uniqueness
1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- is unique due to its combination of the ethano-bridge and dione groups, which confer specific reactivity and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials for advanced applications .
Properties
CAS No. |
32740-61-7 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),4,6,8,13-pentaene-3,10-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2 |
InChI Key |
MDJZPMOKQTXXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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